molecular formula C14H15NOSi B2990169 1-(trimethylsilyl)benzo[cd]indol-2(1H)-one CAS No. 303794-27-6

1-(trimethylsilyl)benzo[cd]indol-2(1H)-one

Cat. No.: B2990169
CAS No.: 303794-27-6
M. Wt: 241.365
InChI Key: WTLIPXIYUACTAR-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)benzo[cd]indol-2(1H)-one is a compound belonging to the class of benzo[cd]indol-2(1H)-ones. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The presence of the trimethylsilyl group in the structure enhances its stability and reactivity, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(trimethylsilyl)benzo[cd]indol-2(1H)-one typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Introduction of the Trimethylsilyl Group: The trimethylsilyl group can be introduced using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine. This reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

    Cyclization to Form Benzo[cd]indol-2(1H)-one: The final step involves the cyclization of the intermediate compound to form the benzo[cd]indol-2(1H)-one structure. This can be achieved through various cyclization reactions, such as the Pictet-Spengler reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and automated processes may be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Trimethylsilyl)benzo[cd]indol-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, organometallic compounds, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

1-(Trimethylsilyl)benzo[cd]indol-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Comparison with Similar Compounds

1-(Trimethylsilyl)benzo[cd]indol-2(1H)-one can be compared with other similar compounds, such as:

    Benzo[cd]indol-2(1H)-one: Lacks the trimethylsilyl group, which may affect its stability and reactivity.

    Trimethylsilyl-substituted indoles: Similar in structure but may have different biological activities and applications.

    Other indole derivatives: Varying functional groups can lead to different chemical and biological properties.

The uniqueness of this compound lies in its specific structure, which combines the benzo[cd]indol-2(1H)-one core with the trimethylsilyl group, resulting in distinct chemical and biological properties.

Properties

IUPAC Name

1-trimethylsilylbenzo[cd]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOSi/c1-17(2,3)15-12-9-5-7-10-6-4-8-11(13(10)12)14(15)16/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLIPXIYUACTAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N1C2=CC=CC3=C2C(=CC=C3)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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